D-Luciférine 1-(4,5-diméthoxy-2-nitrophényl)éthyl ester

Vue d'ensemble

Description

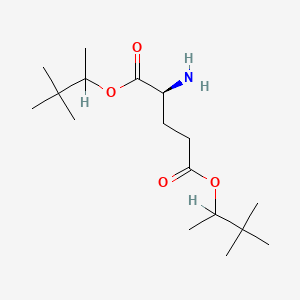

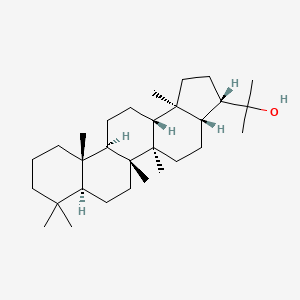

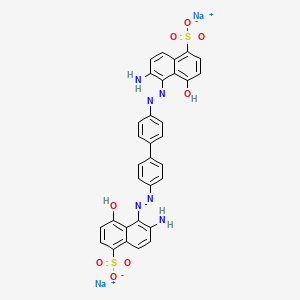

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester: is a derivative of D-Luciferin, a well-known bioluminescent compound. This esterified form is often referred to as DMNPE-caged luciferin. It is widely used in bioluminescence imaging due to its ability to cross cell membranes and release active luciferin upon exposure to UV light or enzymatic action .

Applications De Recherche Scientifique

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester: has a wide range of applications in scientific research:

Bioluminescence Imaging: Used for in vivo imaging of gene expression, tumor progression, and drug efficacy in animal models.

Intracellular Function Studies: Employed to study intracellular activities such as gene transcription and ATP levels

Biotechnology: Utilized in various assays to monitor cellular processes in real-time.

Mécanisme D'action

Target of Action

The primary target of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester, also known as DMNPE-caged Luciferin, is the enzyme luciferase . Luciferase is a bioluminescent enzyme that oxidizes luciferin, its natural ligand .

Mode of Action

DMNPE-caged Luciferin is a cell-membrane permeable compound . Once inside the cell, active luciferin can be released by UV light or by the action of endogenous intracellular esterases . This release of active luciferin inside the cell allows for the interaction with its primary target, luciferase .

Biochemical Pathways

The interaction between luciferin and luciferase results in the oxidation of luciferin, a process that emits energy in the form of light . This light emission is a result of the luciferase-catalyzed reaction, which requires ATP and Mg2+ as co-factors . The emitted light has a characteristic yellow-green emission in the presence of oxygen, which shifts to red light in vivo at 37°C .

Pharmacokinetics

DMNPE-caged Luciferin is soluble in DMSO or DMF . It readily crosses cell membranes, making it efficient for use in intracellular studies . Once inside the cell, the ester is continuously hydrolyzed to a supply of D-Luciferin .

Result of Action

The result of the action of DMNPE-caged Luciferin is the emission of light due to the oxidation of luciferin by luciferase . This light emission makes it easier to follow changes in gene expression in live cells .

Action Environment

The action of DMNPE-caged Luciferin is influenced by environmental factors such as temperature and the presence of oxygen . The light emission from the luciferase-catalyzed reaction shifts to red light in vivo at 37°C . The presence of oxygen is also necessary for the yellow-green emission .

Analyse Biochimique

Biochemical Properties

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester is a substrate for the Firefly luciferase enzyme . It utilizes ATP and Mg2+ as co-factors and emits a characteristic yellow-green emission in the presence of oxygen, which shifts to red light in vivo at 37°C . The compound interacts with the luciferase enzyme, which oxidizes the substrate, emitting energy in the form of light in the process .

Cellular Effects

This compound can readily cross cell membranes, making it useful for measuring intracellular functions . Once inside the cell, active luciferin can be released by UV light or by the action of endogenous intracellular esterases . This allows for the real-time, non-invasive monitoring of changes in gene expression in live cells .

Molecular Mechanism

The molecular mechanism of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester involves its interaction with the luciferase enzyme. The enzyme oxidizes the substrate, which then emits energy in the form of light . This process requires ATP and Mg2+ as co-factors .

Temporal Effects in Laboratory Settings

In laboratory settings, D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester is known for its stability and long-term effects on cellular function . It allows for the real-time, non-invasive monitoring of disease progression and/or drug efficacy in model systems through Bioluminescence Imaging (BLI) .

Dosage Effects in Animal Models

In animal models, the injection of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester allows for the monitoring of disease progression and/or drug efficacy

Metabolic Pathways

The metabolic pathways involving D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester are primarily related to its role as a substrate for the luciferase enzyme

Transport and Distribution

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester can readily cross cell membranes, allowing it to be transported and distributed within cells

Subcellular Localization

Once inside the cell, D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester can be released by UV light or by the action of endogenous intracellular esterases This suggests that it may be localized in areas of the cell where these esterases are present

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester typically involves the esterification of D-Luciferin with 1-(4,5-dimethoxy-2-nitrophenyl) ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the esterification is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then stored under inert gas and protected from light to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester: undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed by esterases, releasing active D-Luciferin.

Photolysis: UV light can cleave the ester bond, releasing active D-Luciferin

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous buffer solutions at physiological pH.

Photolysis: Requires exposure to UV light, usually in a controlled laboratory setting

Major Products Formed

The primary product formed from these reactions is active D-Luciferin, which can then participate in bioluminescent reactions catalyzed by luciferase .

Comparaison Avec Des Composés Similaires

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester: is unique due to its ability to cross cell membranes and release active luciferin upon specific triggers. Similar compounds include:

D-Luciferin: The parent compound, which does not have the membrane-crossing ability of the esterified form.

Coelenterazine: Another bioluminescent compound used in similar applications but with different spectral properties

This compound’s unique ability to be activated by both enzymatic and photolytic means makes it particularly versatile for various research applications.

Propriétés

IUPAC Name |

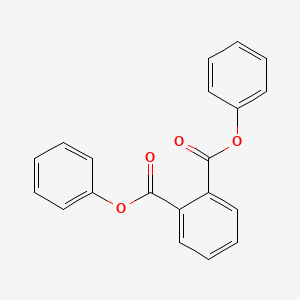

1-(4,5-dimethoxy-2-nitrophenyl)ethyl (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O7S2/c1-10(12-7-16(29-2)17(30-3)8-15(12)24(27)28)31-21(26)14-9-32-19(23-14)20-22-13-5-4-11(25)6-18(13)33-20/h4-8,10,14,25H,9H2,1-3H3/t10?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEMOUFKGRGCNZ-LNUXAPHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)[C@H]2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420721 | |

| Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223920-67-0 | |

| Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.